molecular formula C19H16BrNOS B11369710 2-bromo-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide

2-bromo-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11369710
M. Wt: 386.3 g/mol
InChI Key: XGRZWYXCFKRYOS-UHFFFAOYSA-N
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Description

2-bromo-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a methylphenyl group, and a thiophen-2-ylmethyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide typically involves a multi-step process. One common method includes the bromination of N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.

    Oxidation Reactions: Oxidation products may include carboxylic acids or ketones.

    Reduction Reactions: Reduction products are typically amine derivatives.

Scientific Research Applications

2-bromo-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the thiophen-2-ylmethyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide is unique due to the presence of both the bromine atom and the thiophen-2-ylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H16BrNOS

Molecular Weight

386.3 g/mol

IUPAC Name

2-bromo-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C19H16BrNOS/c1-14-8-10-15(11-9-14)21(13-16-5-4-12-23-16)19(22)17-6-2-3-7-18(17)20/h2-12H,13H2,1H3

InChI Key

XGRZWYXCFKRYOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3Br

Origin of Product

United States

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